N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group at position 2 and a cyclohexenyl ethyl carboxamide moiety at position 2. The thiophene substituent may influence electronic properties and metabolic stability due to its sulfur-containing heterocycle . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and aliphatic substituents synergize.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-7-9-24-11-13)20-17-19-14(10-23-17)16(22)18-8-6-12-4-2-1-3-5-12/h4,7,9-11H,1-3,5-6,8H2,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLRDMXWMLHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound with potential biological activity. This compound features unique structural characteristics, including a cyclohexene moiety and an oxazole ring, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 355.41 g/mol. Its structure can be broken down into several functional groups that are known to exhibit various biological activities.
Structural Features
| Feature | Description |
|---|---|
| Cyclohexene moiety | Contributes to hydrophobic interactions |
| Oxazole ring | Associated with antimicrobial properties |
| Thiophene group | May enhance the compound's reactivity and biological interactions |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The presence of both thiophene and oxazole rings suggests potential effectiveness against various bacterial strains.
In Vitro Studies
In vitro tests have been conducted to evaluate the antibacterial activity of this compound against several pathogenic strains, including:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
The results from these studies demonstrated that the compound possesses measurable antibacterial effects, as shown in the following table:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 19 |
| Escherichia coli | 18 |
| Klebsiella pneumoniae | 22 |
These findings indicate that the compound could serve as a lead in the development of new antibacterial agents.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis, leading to inhibition of growth or cell death.
Comparative Studies
Research has compared this compound with other structurally similar compounds to assess its relative biological activity.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Cyclohexene; pyrazole ring | Moderate antibacterial activity |
| N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide | Cyclohexene; furan; isoxazole | Lower antibacterial activity |
These comparisons highlight the unique biological properties of this compound, suggesting that its specific combination of functional groups may confer enhanced efficacy against certain pathogens.
Future Directions in Research
The ongoing research into this compound should focus on:
- Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects.
- In Vivo Testing : Evaluating the efficacy and safety in animal models.
- Structure–Activity Relationship (SAR) : Modifying structural elements to optimize biological activity.
Comparison with Similar Compounds
Key Compounds:
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Structural Differences:
- Replaces the oxazole core with an isoxazole ring.
- Thiophene substituent is at position 2 (vs. 3 in the target compound).
- Contains a diethylaminophenyl group instead of cyclohexenyl ethyl. Implications:
- The isoxazole’s oxygen and nitrogen arrangement may alter hydrogen-bonding capacity compared to oxazole.
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate ():
- Structural Differences :
- Ethyl ester at position 4 (vs. carboxamide in the target compound).
- Lacks the cyclohexenyl ethyl group.
- Implications :
- The ester group may decrease metabolic stability compared to carboxamide .
Cyclohexenyl-Containing Analogues
Key Compounds:
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride ():
- Structural Differences :
- Cyclohexenyl group is directly linked to a methylamine (vs. ethyl carboxamide in the target compound).
- Features a 4-chlorophenyl-substituted oxazole.
- Implications :
- The amine linkage may enhance basicity, affecting pharmacokinetics .
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (): Structural Differences:
- Cyclohexenyl is part of a phenolic ethylamine scaffold (vs. carboxamide in the target compound).
- Includes a dimethylamino group. Implications:
- The phenolic hydroxyl group could increase polarity and reduce blood-brain barrier penetration .
Oxazolidinone Derivatives
Key Compound:
N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide ():
- Structural Differences: Replaces oxazole with a 2-oxooxazolidinone ring. Contains trifluoromethylphenyl and methoxyphenyl groups.
- Implications: The oxazolidinone’s lactam structure may enhance rigidity and target selectivity for enzymes like monoamine oxidases .
Data Tables: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
